molecular formula C27H46O6Si2 B569940 (2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid CAS No. 1235828-19-9

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid

Cat. No.: B569940
CAS No.: 1235828-19-9
M. Wt: 522.829
InChI Key: JYMJLNLYYZEXRC-XEPMYJLFSA-N
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Description

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid is a complex organic compound characterized by the presence of multiple functional groups, including ester, acetoxy, and silyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole to form the silyl ether.

    Formation of the Ester: The ester group is introduced by reacting the protected phenol with ethyl bromoacetate under basic conditions.

    Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Enone: The enone moiety is introduced through a Horner-Wadsworth-Emmons reaction, using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate as the reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It is a potential precursor for the development of new drugs with therapeutic properties.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The silyl ether groups can protect reactive sites during chemical reactions, allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the silyl ether protection and enone moiety but differs in the core structure.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with silyl ether protection, used in different synthetic applications.

Uniqueness

(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid is unique due to its combination of functional groups, which allows for versatile reactivity and application in various fields of research and industry.

Properties

IUPAC Name

ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O6Si2/c1-13-30-25(29)17-15-22(31-20(2)28)18-21-14-16-23(32-34(9,10)26(3,4)5)24(19-21)33-35(11,12)27(6,7)8/h14-17,19,22H,13,18H2,1-12H3/b17-15+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMJLNLYYZEXRC-XEPMYJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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